![molecular formula C20H16FN5O4S2 B12137160 4-{[3-(4-Fluorobenzenesulfonamido)quinoxalin-2-yl]amino}benzene-1-sulfonamide](/img/structure/B12137160.png)
4-{[3-(4-Fluorobenzenesulfonamido)quinoxalin-2-yl]amino}benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(4-Fluorobenzenesulfonamido)quinoxalin-2-yl]amino}benzene-1-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its broad-spectrum pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties . The incorporation of sulfonamide groups into the quinoxaline framework enhances its therapeutic potential and biomedical applications .
Vorbereitungsmethoden
The synthetic routes typically involve the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring . The sulfonamide groups are then introduced through nucleophilic substitution reactions using appropriate sulfonyl chlorides under basic conditions . Industrial production methods focus on optimizing reaction conditions to achieve high yields and purity while minimizing environmental impact .
Analyse Chemischer Reaktionen
4-{[3-(4-Fluorobenzenesulfonamido)quinoxalin-2-yl]amino}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[3-(4-Fluorobenzenesulfonamido)quinoxalin-2-yl]amino}benzene-1-sulfonamide has diverse scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-{[3-(4-Fluorobenzenesulfonamido)quinoxalin-2-yl]amino}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and receptors involved in cellular processes. For example, it can inhibit the activity of dihydropteroate synthetase, an enzyme involved in folate synthesis, leading to antimicrobial effects . Additionally, it can interfere with DNA replication and repair mechanisms, contributing to its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
4-{[3-(4-Fluorobenzenesulfonamido)quinoxalin-2-yl]amino}benzene-1-sulfonamide is unique due to the presence of both quinoxaline and sulfonamide moieties, which confer a broad range of pharmacological activities. Similar compounds include:
Olaquindox: A quinoxaline derivative used as an antibiotic in veterinary medicine.
Echinomycin: A quinoxaline-containing antibiotic with anticancer properties.
Sulfamethazine: A sulfonamide antibiotic used to treat bacterial infections.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
These compounds share structural similarities but differ in their specific pharmacological activities and applications.
Eigenschaften
Molekularformel |
C20H16FN5O4S2 |
---|---|
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
4-[[3-[(4-fluorophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C20H16FN5O4S2/c21-13-5-9-16(10-6-13)32(29,30)26-20-19(24-17-3-1-2-4-18(17)25-20)23-14-7-11-15(12-8-14)31(22,27)28/h1-12H,(H,23,24)(H,25,26)(H2,22,27,28) |
InChI-Schlüssel |
MWGWVBXFMONEFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)NC4=CC=C(C=C4)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.